molecular formula C23H26N2O5 B14075615 N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester

Cat. No.: B14075615
M. Wt: 410.5 g/mol
InChI Key: QIQGROHGNMWYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester (CAS 1234504-96-1) is a protected dipeptide segment essential for peptide synthesis. With the Fmoc (9-fluorenylmethoxycarbonyl) group on the N-terminus and the acid-labile 1,1-dimethylethyl (tert-butyl or t-Bu) ester on the C-terminus, this compound is specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS) . The molecular formula is C23H26N2O5 . The Fmoc protecting group is selectively removable under basic conditions, typically with piperidine, without affecting the acid-labile tert-butyl ester. Conversely, the tert-butyl ester can be cleaved under mild acidic conditions, leaving the Fmoc group intact, allowing for sequential and orthogonal deprotection strategies that are crucial for constructing complex peptides . This Fmoc-protected glycylglycine derivative serves as a key building block (e.g., for introducing a flexible Gly-Gly linker) in the synthesis of more complex peptide architectures. The simple, flexible backbone of the glycylglycine unit is often incorporated into peptide sequences to provide conformational flexibility or to serve as a spacer. The product is offered with a high purity level of 96% . As with many Fmoc-protected amino acids and peptides, this compound may be moisture and heat sensitive. It is recommended to store the material in a cool, dark place, and under inert conditions to ensure long-term stability . This product is intended For Research Use Only and is not approved for human, veterinary, diagnostic, or therapeutic applications.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

tert-butyl 2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetate

InChI

InChI=1S/C23H26N2O5/c1-23(2,3)30-21(27)13-24-20(26)12-25-22(28)29-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,24,26)(H,25,28)

InChI Key

QIQGROHGNMWYMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Structural and Functional Overview

The compound integrates two protective groups: the fluorenylmethoxycarbonyl (Fmoc) moiety at the N-terminus and the 1,1-dimethylethyl (tert-butyl) ester at the C-terminus. The Fmoc group enables selective deprotection under mild basic conditions (e.g., piperidine), while the tert-butyl ester resists acidic environments, ensuring orthogonal protection during SPPS. Its molecular framework (determined via SMILES: CC(C)(C)OC(=O)CNC(=O)CNC(=O)OCC1c2ccccc2-c2ccccc12) facilitates solubility in polar aprotic solvents like dimethylformamide (DMF), critical for automated synthesis.

Synthesis Strategies

Stepwise Protection of Glycylglycine

The preparation involves sequential protection of the glycylglycine dipeptide:

Fmoc Protection of the Primary Amine

The primary amine of glycine is protected via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system (water/dichloromethane) buffered to pH 8.5–9.0 using sodium bicarbonate. The reaction proceeds at 0–5°C to minimize racemization:
$$
\text{Glycine} + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO}3, \text{H}2\text{O/CH}2\text{Cl}2} \text{Fmoc-glycine} + \text{HCl}
$$
Yields exceed 85% after extraction and crystallization from ethyl acetate/hexane.

Tert-Butyl Esterification of the Carboxyl Group

The carboxyl terminus of the second glycine residue is protected using tert-butanol activated by DCC (N,N'-dicyclohexylcarbodiimide) and catalyzed by DMAP (4-dimethylaminopyridine) in anhydrous DMF:
$$
\text{Glycine} + \text{t-BuOH} \xrightarrow{\text{DCC, DMAP}} \text{Glycine-OtBu} + \text{DCU}
$$
The urea byproduct (DCU) is removed by filtration, and the ester is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Dipeptide Coupling

The Fmoc-glycine and glycine-OtBu are coupled using HOBt (hydroxybenzotriazole) and DIC (N,N'-diisopropylcarbodiimide) in DMF:
$$
\text{Fmoc-glycine} + \text{glycine-OtBu} \xrightarrow{\text{HOBt, DIC}} \text{Fmoc-glycylglycine-OtBu} + \text{H}_2\text{O}
$$
Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 2–4 hours at 25°C.

Solid-Phase Synthesis Adaptation

Automated SPPS employs Fmoc-glycylglycine-OtBu as a building block. The tert-butyl ester remains intact during Fmoc deprotection (20% piperidine/DMF), enabling sequential elongation. Post-synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), which concurrently removes the tert-butyl group.

Purification and Characterization

Chromatographic Purification

Crude product is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient with 0.1% TFA). The target compound elutes at ~15–17 minutes, yielding >96% purity (analytical HPLC at 254 nm).

Spectroscopic Validation

  • NMR (400 MHz, DMSO-d₆): δ 7.89 (d, 2H, Fmoc aromatic), 7.75 (t, 1H, amide), 4.32 (m, 2H, Fmoc-CH₂), 1.43 (s, 9H, t-Bu).
  • Mass Spectrometry (ESI+): m/z 425.3 [M+H]⁺ (calculated 425.47).

Comparative Analysis of Synthetic Methods

Parameter Solution-Phase Synthesis Solid-Phase Synthesis
Yield 70–75% 85–90%
Purity 95–98% >99%
Time 48–72 hours 6–8 hours per residue
Scalability Limited to 10 g Kilogram-scale feasible
Byproducts DCU, unreacted reagents Resin-bound impurities

Industrial and Research Applications

The compound’s stability under SPPS conditions makes it indispensable for producing therapeutic peptides, including antitumor agents and hormone analogs . Its tert-butyl ester enhances solubility in organic solvents, streamlining integration into hydrophobic peptide sequences.

Challenges and Optimization Opportunities

  • Racemization Risk: Prolonged exposure to basic conditions during Fmoc deprotection may racemize stereocenters. Mitigation via low-temperature (0°C) reactions.
  • Cost Efficiency: Tert-butanol and Fmoc-Cl account for 60% of material costs. Substituting Fmoc-OSu (succinimidyl ester) reduces side reactions and improves atom economy.

Chemical Reactions Analysis

Types of Reactions

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Coupling: Reagents like DIC and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Major Products

The major products formed from these reactions include deprotected glycine derivatives and extended peptide chains, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted side reactions during peptide bond formation. The protected glycine can then be selectively deprotected under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(a) Fmoc-Thr-OtBu (CAS 120791-76-6)
  • Structure : Fmoc-protected L-threonine with a tert-butyl ester.
  • Key Differences: Single amino acid (threonine) vs. dipeptide (Gly-Gly) backbone.
  • Applications : Used in synthesizing glycopeptides or peptides requiring hydroxyl-group functionalization.
(b) Fmoc-N-(2-tert-butoxyethyl)glycine (CAS 141743-30-8)
  • Structure : Glycine modified with a tert-butoxyethyl side chain and Fmoc protection.
  • Key Differences :
    • Ether-containing side chain increases hydrophobicity and steric bulk compared to the linear Gly-Gly backbone.
    • Lacks peptide bonds, limiting its use in peptide elongation .
  • Applications : Useful for introducing branched architectures or stabilizing tertiary structures.
(c) Long-Chain Peptides with Fmoc/OtBu Groups (CAS 138372-38-0)
  • Structure : Multi-residue peptide (e.g., L-Leucine derivatives) with alternating Fmoc and OtBu groups.
  • Key Differences :
    • Extended peptide chain (e.g., 10+ residues) vs. dipeptide.
    • Requires iterative deprotection-coupling cycles, increasing synthesis complexity .
  • Applications : Targeted for complex biomolecules like therapeutic antibodies or enzyme inhibitors.

Biological Activity

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester, commonly referred to as Fmoc-Gly-Gly-OH, is a derivative of glycylglycine with a protective group that enhances its stability and solubility in various biochemical applications. This compound is particularly significant in peptide synthesis and has been studied for its biological activities, including potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C20H24N2O5
  • Molecular Weight : 368.41 g/mol
  • CAS Number : 35665-38-4
  • Appearance : White to light yellow crystalline powder
  • Melting Point : 177–182 °C

Specifications

PropertyValue
Purity≥98.0% (HPLC)
SolubilitySoluble in methanol
Storage ConditionsRefrigerated (0-10°C)

The biological activity of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine primarily stems from its role as a building block in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group provides protection against unwanted reactions during synthesis, allowing for selective coupling reactions that are crucial in developing bioactive peptides.

Antimicrobial Activity

Recent studies have indicated that derivatives of Fmoc-protected peptides exhibit antimicrobial properties. For instance, research has shown that certain Fmoc-peptides can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Case Studies

  • Antimicrobial Peptide Development :
    • A study published in the Journal of Peptide Science demonstrated that Fmoc-Gly-Gly-OH could be incorporated into antimicrobial peptides, enhancing their stability and activity against resistant bacterial strains. The results indicated a significant reduction in bacterial viability when treated with these modified peptides .
  • Cancer Research :
    • In cancer research, Fmoc-Gly-Gly-OH has been utilized to synthesize peptide conjugates that target cancer cells selectively. A study highlighted the compound's ability to form stable conjugates with cytotoxic agents, leading to increased efficacy in targeting tumor cells while minimizing damage to healthy tissues .
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective effects of Fmoc-Gly-Gly-OH derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and promote neuronal survival, indicating potential therapeutic applications in neurodegenerative diseases .

Peptide Synthesis

Fmoc-Gly-Gly-OH is widely used in solid-phase peptide synthesis (SPPS), where the Fmoc group allows for easy deprotection and subsequent coupling with other amino acids. This method is essential for producing peptides with specific sequences for research and therapeutic purposes.

Drug Development

The compound's ability to form stable complexes with various drug molecules makes it a valuable candidate in drug formulation processes. Its properties can enhance the pharmacokinetic profiles of drugs by improving solubility and bioavailability.

Research Tools

In biochemical research, N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine serves as a critical tool for studying protein interactions and enzyme activities due to its compatibility with various biochemical assays.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester using Fmoc chemistry?

  • Methodology : The compound is synthesized via sequential Fmoc-protection and coupling reactions. Key steps include:

  • Using sodium borohydride in a solvent mixture (e.g., alcohol/halogenated solvent) at low temperatures (-15°C to 0°C) to maintain stereochemical integrity during reduction steps .
  • Confirming coupling efficiency via HPLC (purity >98.0% area%) and neutralization titration (>98.0%) .
    • Critical Parameters : Temperature control, solvent polarity, and stoichiometric ratios of reagents to minimize side reactions.

Q. How can researchers purify this compound to achieve >98% purity for peptide synthesis?

  • Methodology :

  • Recrystallization : Use methanol or ethanol due to the compound’s solubility profile (almost transparent in methanol) .
  • Chromatography : Reverse-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% TFA) to resolve impurities .
  • Validation : Melting point analysis (175–178°C) and spectroscopic consistency (1H/13C NMR, IR) to confirm structural integrity .

Q. What analytical techniques are recommended for routine quality control?

  • Methodology :

  • HPLC : Monitor purity using a C18 column, UV detection at 254 nm, and a mobile phase of acetonitrile/water (70:30) .
  • Titration : Neutralization titration to quantify free carboxylic acid impurities .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to verify molecular weight (C23H25NO6, avg. 411.45 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

  • Methodology :

  • Systematic Solubility Screening : Test solvents (e.g., DMF, THF, dichloromethane) at varying temperatures and concentrations.
  • Contradiction Analysis : Cross-reference experimental data with computational solubility predictions (e.g., COSMO-RS) to identify outliers .
    • Case Study : While methanol achieves near-transparency, DMF may be required for coupling reactions due to steric hindrance from the tert-butyl ester .

Q. What strategies ensure high chiral purity (>99%) during stereoselective synthesis?

  • Methodology :

  • Asymmetric Reduction : Use chiral catalysts (e.g., oxazaborolidines) or enzymatic methods to minimize racemization .
  • Chiral HPLC Validation : Employ Chiralpak columns with hexane/isopropanol gradients to quantify enantiomeric excess .
    • Data Interpretation : Compare retention times with standards (e.g., Fmoc-Gly-Gly-OH, CAS 35665-38-4) .

Q. How can researchers mitigate toxicity risks during handling, given its acute toxicity classification (Category 4)?

  • Methodology :

  • PPE : Use nitrile gloves, fume hoods, and respiratory protection (for inhalation risks) .
  • Waste Management : Neutralize acidic/basic byproducts before disposal, as per EU-GHS/CLP regulations .
  • Toxicity Data : Refer to LD50 values (>2,000 mg/kg oral) and Ames test results (negative for mutagenicity) for risk assessment .

Q. What coupling strategies improve yield when incorporating this compound into solid-phase peptide synthesis (SPPS)?

  • Methodology :

  • Activation Reagents : Use HATU or DIC/Oxyma Pure for efficient Fmoc deprotection and coupling .
  • Coupling Monitoring : Conduct Kaiser tests or FT-IR to detect free amine groups post-coupling .
    • Optimization : Adjust resin swelling (e.g., DMF or NMP) and coupling time (2–4 hours) to accommodate steric bulk from the tert-butyl ester .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.